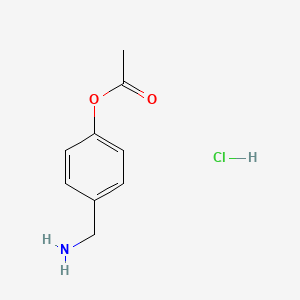

![molecular formula C18H18BrNO4S B2457005 (5-bromofuran-2-il)((1R,5S)-3-(fenilsulfonil)-8-azabiciclo[3.2.1]octan-8-il)metanona CAS No. 1448063-69-1](/img/structure/B2457005.png)

(5-bromofuran-2-il)((1R,5S)-3-(fenilsulfonil)-8-azabiciclo[3.2.1]octan-8-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

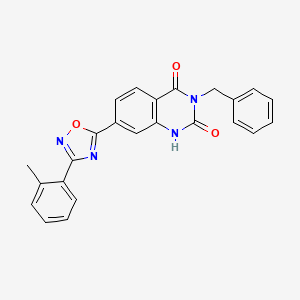

(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.31. The purity is usually 95%.

BenchChem offers high-quality (5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Ésteres de ácido [2,2’]bifuran-5,5’-dicarboxílico pueden sintetizarse a partir de este compuesto. Estos ésteres sirven como monómeros esenciales para poli(etileno bifuranato), una alternativa verde y versátil al tradicional poli(etileno tereftalato) (PET) utilizado en plásticos técnicos .

Química de Polímeros y Materiales Sostenibles

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone, is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound acts as a JAK1/JAK2 degrader (JAPT) . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This provides a promising method of AD treatment with low frequency and dosage .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines by promoting the degradation of JAK . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, thereby significantly inhibiting type I, II, and III adaptive immunity .

Result of Action

The compound’s action results in a significant reduction in the severity of AD . This is evidenced by the clearance rate of skin lesions and the improvement in the AD severity score (SCORAD) .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . The compound, being a jak degrader, offers a promising alternative . The research suggests that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD treatment .

Análisis Bioquímico

Biochemical Properties

This compound interacts with the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines . The compound’s selectivity for JAK1 and TYK2 over JAK2 and JAK3 is believed to minimize or avoid some of the toxicities associated with JAK inhibitors .

Cellular Effects

The compound exerts its effects on various types of cells involved in autoimmune diseases. It inhibits JAK1-mediated IL-6 signaling, which plays a crucial role in the pathogenesis of many autoimmune diseases . By selectively inhibiting JAK1 and TYK2, it can potentially modulate cell signaling pathways, gene expression, and cellular metabolism associated with autoimmune diseases .

Molecular Mechanism

At the molecular level, the compound binds to JAK1 and TYK2, inhibiting their activity . This inhibition disrupts the signaling pathways of proinflammatory cytokines, leading to a reduction in inflammation and other symptoms of autoimmune diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has shown potent and selective inhibition of JAK1 and TYK2 . Over time, it continues to demonstrate this selectivity, suggesting good stability

Dosage Effects in Animal Models

The compound has demonstrated dose-dependent efficacy in animal models of autoimmune diseases

Metabolic Pathways

The compound is involved in the JAK-STAT signaling pathway, which is a key metabolic pathway in cells . It interacts with JAK1 and TYK2, key enzymes in this pathway

Propiedades

IUPAC Name |

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4S/c19-17-9-8-16(24-17)18(21)20-12-6-7-13(20)11-15(10-12)25(22,23)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFBSSGVZRDGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)

![5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2456928.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456933.png)

![dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2456935.png)

![7-cyclopropyl-5-((2,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456936.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2456942.png)

![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)